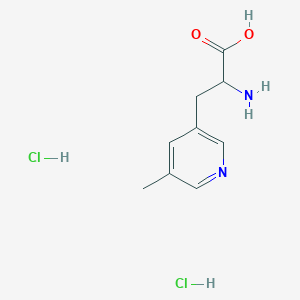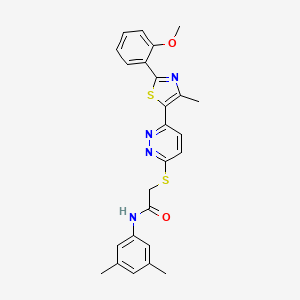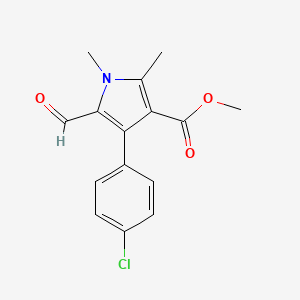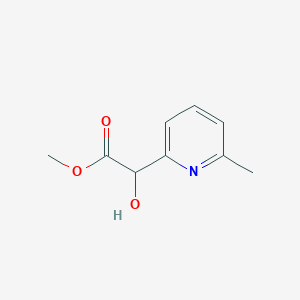
2-Amino-3-(5-methylpyridin-3-yl)propanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-(5-methylpyridin-3-yl)propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 2248260-49-1 . It has a molecular weight of 253.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H12N2O2.2ClH/c1-6-2-7 (5-11-4-6)3-8 (10)9 (12)13;;/h2,4-5,8H,3,10H2,1H3, (H,12,13);2*1H . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not mentioned in the sources I have access to.Wissenschaftliche Forschungsanwendungen
1. Application in Osteoporosis Treatment
One of the applications of compounds similar to 2-Amino-3-(5-methylpyridin-3-yl)propanoic acid dihydrochloride is in the treatment of osteoporosis. Studies have shown that certain compounds, such as 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, demonstrate potent and selective antagonism of the αvβ3 receptor. These compounds have shown efficacy in in vivo models of bone turnover and are considered for clinical development in osteoporosis treatment (Coleman et al., 2004).
2. Antibacterial Applications
Compounds structurally similar to 2-Amino-3-(5-methylpyridin-3-yl)propanoic acid dihydrochloride, such as pyridonecarboxylic acids, have been synthesized and evaluated for their antibacterial activity. These compounds have shown promising results against various bacterial strains, indicating potential applications in the development of new antibacterial agents (Egawa et al., 1984).
3. Fluorescence Derivatisation in Biological Assays
Another application of related compounds involves fluorescence derivatisation. For example, 3-(Naphthalen-1-ylamino)propanoic acid, when coupled with amino acids, yields derivatives that are strongly fluorescent. These derivatives are useful in biological assays due to their strong fluorescence in both ethanol and water at physiological pH (Frade et al., 2007).
4. Photochemical Dimerization Studies
Compounds like 2-aminopyridine, which share a structural similarity with 2-Amino-3-(5-methylpyridin-3-yl)propanoic acid dihydrochloride, have been studied for their photochemical dimerization properties. These studies provide insights into the chemical and physical properties of dimers formed under ultraviolet irradiation, which is significant in the field of photochemistry (Taylor & Kan, 1963).
5. Synthesis of Heterocyclic Substances with Antimicrobial Activity
Research has also been conducted on the use of similar compounds in the synthesis of a variety of heterocyclic substances. These substances have shown antimicrobial activities against Gram-negative and Gram-positive bacteria, indicating their potential in developing new antimicrobial drugs (Behbehani et al., 2011).
6. Development of Metal-Containing Peptides
The synthesis of bipyridyl amino acids, such as 2-amino-3-(4′-methyl-2,2′-bipyridin-4-yl) propanoic acid, has been explored for the incorporation into peptides. These peptides, with high α-helical content in aqueous solutions, can be used to incorporate metals into structure-forming peptides, opening new avenues in peptide research (Kise & Bowler, 1998).
7. Hydrogen Bonding and Polymorphism in Crystal Structures
Studies on amino alcohols, such as 3-amino-1-propanol, have been conducted to understand their hydrogen bonding and polymorphism in crystal structures. This research is crucial in the field of crystallography and for understanding the properties of crystal structures of various salts (Podjed & Modec, 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2-amino-3-(5-methylpyridin-3-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-6-2-7(5-11-4-6)3-8(10)9(12)13;;/h2,4-5,8H,3,10H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKLYQLSLGCWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-(4-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2641134.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2641135.png)
![Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2641137.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2641138.png)
![N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide](/img/structure/B2641139.png)
![Thiadiazol-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2641140.png)
![5-((2,5-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641143.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide](/img/structure/B2641144.png)
![2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2641145.png)




